1,2-Dilauroil-sn-glicerol

Descripción general

Descripción

El 1,2-Dilauroyl-sn-glicerol es un diacilglicerol saturado con cadenas laterales de ácido láurico unidas en las posiciones sn-1 y sn-2. Es un diacilglicerol de cadena larga involucrado en el metabolismo de los fosfolípidos y es un sustrato de la diacilglicerol quinasa . Este compuesto juega un papel importante en la transducción de señales de segundos mensajeros, la regulación celular y la promoción tumoral .

Aplicaciones Científicas De Investigación

El 1,2-Dilauroyl-sn-glicerol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en el estudio de las bicapas lipídicas y la dinámica de la membrana.

Biología: Se investiga por su papel en la transducción de señales y la regulación celular.

Medicina: Se explora por su potencial en la investigación del cáncer debido a su participación en la promoción tumoral.

Industria: Se utiliza en la producción de cosméticos y productos farmacéuticos

Mecanismo De Acción

El 1,2-Dilauroyl-sn-glicerol ejerce sus efectos principalmente a través de su función como segundo mensajero en las vías de transducción de señales. Activa la proteína quinasa C, que es un regulador clave de varios procesos celulares, incluido el crecimiento celular, la diferenciación y la apoptosis . El compuesto interactúa con las bicapas de fosfatidilcolina, induciendo la separación de fases laterales de los lípidos en regiones de diferentes fluidez .

Análisis Bioquímico

Biochemical Properties

1,2-Dilauroyl-sn-glycerol is involved in phospholipid metabolism and acts as a substrate of diacylglycerol kinase . It is formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . This process leads to the activation of Protein Kinase C (PKC), a key regulator of signal transduction, cellular regulation, and tumor promotion .

Cellular Effects

The influence of 1,2-Dilauroyl-sn-glycerol on cell function is primarily through its role in signal transduction. As a second messenger, it activates PKC, which then modulates various cellular processes including gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,2-Dilauroyl-sn-glycerol exerts its effects through its interactions with other biomolecules. It binds to PKC, leading to the activation of this enzyme . This activation triggers a cascade of events that can lead to changes in gene expression and cellular function .

Metabolic Pathways

1,2-Dilauroyl-sn-glycerol is involved in the phospholipid metabolic pathway . It is a substrate of diacylglycerol kinase, an enzyme that catalyzes the conversion of diacylglycerol to phosphatidic acid .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 1,2-Dilauroyl-sn-glicerol se puede sintetizar mediante la esterificación de glicerol con ácido láurico. La reacción típicamente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo. La mezcla de reacción se purifica luego mediante cromatografía en columna para obtener el producto deseado .

Métodos de Producción Industrial

En entornos industriales, el 1,2-Dilauroyl-sn-glicerol se produce mediante un proceso de esterificación similar, pero a mayor escala. Las condiciones de reacción se optimizan para aumentar el rendimiento y la pureza. El producto se somete luego a rigurosas medidas de control de calidad para garantizar su idoneidad para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 1,2-Dilauroyl-sn-glicerol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los correspondientes derivados de diacilglicerol.

Hidrólisis: Puede hidrolizarse para producir glicerol y ácido láurico.

Transesterificación: Puede sufrir reacciones de transesterificación para formar diferentes diacilgliceroles.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para la hidrólisis, con ácido clorhídrico o hidróxido de sodio como reactivos típicos.

Transesterificación: Se utilizan catalizadores como metóxido de sodio o lipasas en condiciones suaves.

Principales Productos Formados

Oxidación: Produce derivados de diacilglicerol oxidados.

Hidrólisis: Produce glicerol y ácido láurico.

Transesterificación: Produce diferentes diacilgliceroles dependiendo de los reactivos utilizados.

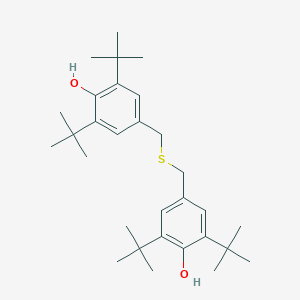

Comparación Con Compuestos Similares

Compuestos Similares

1,2-Dioleoyl-sn-glicerol: Un análogo del segundo mensajero de activación de la proteína quinasa C diacilglicerol.

1,2-Dipalmitoyl-sn-glicerol: Otro diacilglicerol con cadenas laterales de ácido palmítico.

1,2-Dimiristoyl-sn-glicerol: Un diacilglicerol con cadenas laterales de ácido mirístico.

Singularidad

El 1,2-Dilauroyl-sn-glicerol es único debido a su composición específica de ácidos grasos (ácido láurico) y su capacidad para inducir la separación de fases laterales en las bicapas lipídicas. Esta propiedad lo hace particularmente útil en estudios de dinámica de membrana y transducción de señales .

Propiedades

IUPAC Name |

[(2S)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344179 | |

| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(12:0/12:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60562-15-4 | |

| Record name | Dodecanoic acid, (1S)-1-(hydroxymethyl)-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

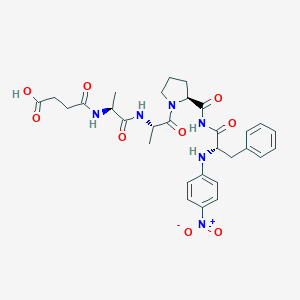

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Dilauroyl-sn-glycerol interact with phospholipid bilayers, and what are the implications of this interaction?

A: 1,2-Dilauroyl-sn-glycerol (1,2-DLG) readily incorporates into phospholipid bilayers, forming stable structures without causing phase separation, even at concentrations up to 20 mol% []. The molecule orients itself within the bilayer with its glycerol backbone perpendicular to the plane of the membrane, allowing both carbonyl groups to interact with the aqueous environment via hydrogen bonding []. This orientation is similar to that observed in phosphatidylethanolamine and some phosphatidylcholine molecules. Interestingly, 1,2-DLG exhibits remarkably fast transbilayer movement compared to phospholipids, suggesting a potential role in altering membrane fluidity and dynamics [].

Q2: What insights have molecular dynamics simulations provided into the behavior of 1,2-Dilauroyl-sn-glycerol at the water interface?

A: Molecular dynamics simulations have revealed key insights into 1,2-DLG's behavior at interfaces [, , ]. These simulations show that the presence of an aqueous interface induces layering of 1,2-DLG molecules []. Furthermore, the inclusion of cosurfactants, such as monoglycerides and fatty acids, in the system can significantly lower the surface tension at the 1,2-DLG/water interface []. This effect is attributed to the cosurfactants' ability to disrupt the interfacial organization of 1,2-DLG molecules, leading to a more disordered arrangement []. Interestingly, the presence or absence of charges on the fatty acids did not significantly alter their ability to lower surface tension, suggesting that their amphiphilic nature plays a more dominant role in this phenomenon [].

Q3: Can you elaborate on the structural characterization of 1,2-Dilauroyl-sn-glycerol, particularly regarding its conformation at different interfaces?

A: 1,2-Dilauroyl-sn-glycerol is characterized by a glycerol backbone esterified to two lauric acid chains at the sn-1 and sn-2 positions. While the exact conformation can vary depending on its environment, research suggests that the presence of an interface influences its structural organization. In a study using a combination of coarse-grained and all-atom molecular dynamics simulations, 1,2-dilauroyl-sn-glycerol-3-phosphatidylcholine (DLPC) monolayers at water/vapor and water/octane interfaces were analyzed []. Results showed that while the polar regions of DLPC adopted similar structures at both interfaces, the hydrophobic tails exhibited distinct conformations. At the water/octane interface, the DLPC tails were less extended and more tilted or folded compared to their arrangement at the water/vapor interface []. This difference highlights the significant impact of the interfacial environment on the molecule's conformation, potentially influencing its interactions with other molecules in these regions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)